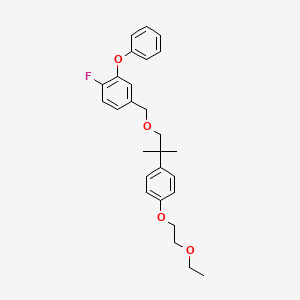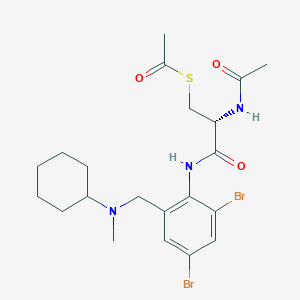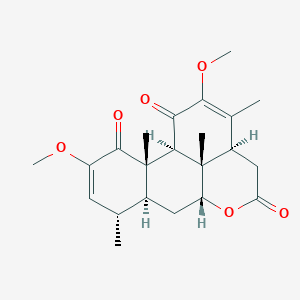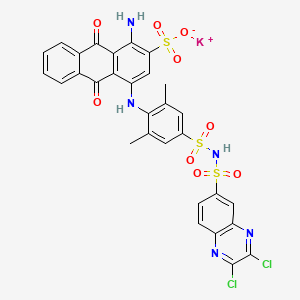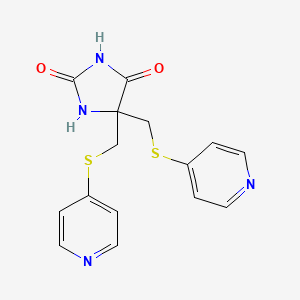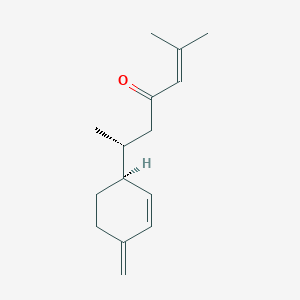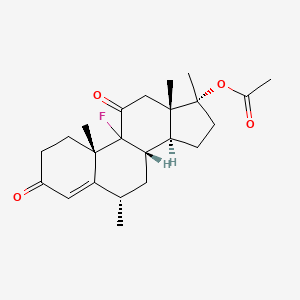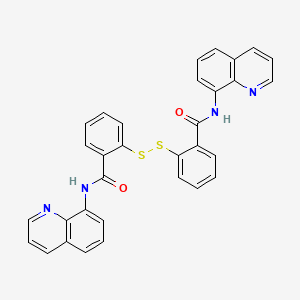
2,2'-Dithiobis(N-(quinoline-8-yl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) is a complex organic compound that features a quinoline ring and a benzamide moiety connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) typically involves the reaction of quinoline-8-ylamine with benzoyl chloride to form N-(quinoline-8-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) involves its ability to interact with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(quinoline-8-yl)benzamide: Lacks the disulfide bond but shares similar structural features and applications.
2,2’-Dithiobis(N-methylbenzamide): Contains a methyl group instead of the quinoline ring, resulting in different chemical properties and applications.
Uniqueness
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) is unique due to its combination of a quinoline ring and a disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of catalysis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
98051-83-3 |
|---|---|
Molekularformel |
C32H22N4O2S2 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
N-quinolin-8-yl-2-[[2-(quinolin-8-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C32H22N4O2S2/c37-31(35-25-15-5-9-21-11-7-19-33-29(21)25)23-13-1-3-17-27(23)39-40-28-18-4-2-14-24(28)32(38)36-26-16-6-10-22-12-8-20-34-30(22)26/h1-20H,(H,35,37)(H,36,38) |
InChI-Schlüssel |
CZECXONVHHTBFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)SSC4=CC=CC=C4C(=O)NC5=CC=CC6=C5N=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


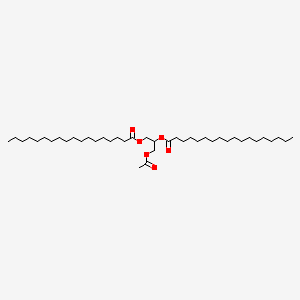
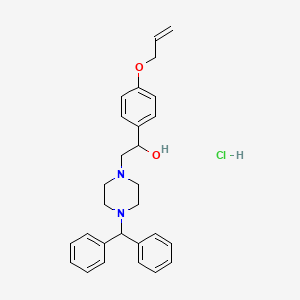
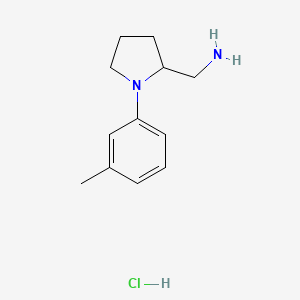
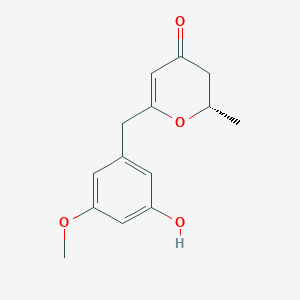
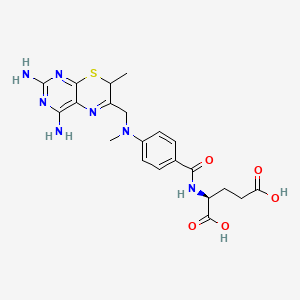
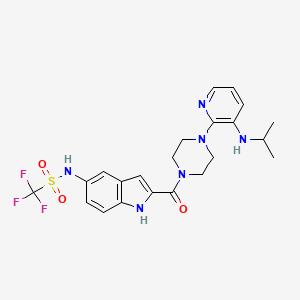
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
